Deacetyldiltiazem-d4: A Technical Guide for Researchers
Deacetyldiltiazem-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Deacetyldiltiazem-d4. This deuterated analog of a primary active metabolite of Diltiazem is a critical tool in pharmacokinetic and metabolic studies. This document details its physicochemical characteristics, and its principal application as an internal standard in analytical methodologies.
Chemical Structure and Properties
Deacetyldiltiazem-d4 is a stable, isotopically labeled form of Deacetyldiltiazem, a pharmacologically active metabolite of the calcium channel blocker, Diltiazem. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Diltiazem and its metabolites in biological matrices.
Chemical Structure:
(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one [1]
The structure consists of a benzothiazepine ring system substituted with a 4-methoxyphenyl group and a deuterated N,N-dimethylaminoethyl side chain. The deuterium atoms are strategically placed on the ethyl group, a site not typically susceptible to metabolic exchange, ensuring the stability of the label.
Physicochemical Properties:
A summary of the key physicochemical properties of Deacetyldiltiazem-d4 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀D₄N₂O₃S | [2] |
| Molecular Weight | 376.51 g/mol | [2] |
| CAS Number | 112259-40-2 | [2] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Melting Point | 84-86 °C | [2] |
| Solubility | Chloroform, Dichloromethane, Ethanol, Methanol | [2] |
| Purity | Typically ≥98% (as per commercial suppliers) | |
| Isotopic Enrichment | Typically ≥99 atom % D |
Synthesis and Characterization
Synthesis:
While specific, detailed proprietary synthesis protocols for commercially available Deacetyldiltiazem-d4 are not publicly disclosed, a general synthetic approach can be described. The synthesis of deuterated metabolites like Deacetyldiltiazem-d4 typically involves the use of deuterated starting materials or reagents in the final steps of the synthesis of the parent metabolite. One plausible route involves the N-alkylation of the benzothiazepine precursor with a deuterated 2-(dimethylamino)ethyl halide.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Deacetyldiltiazem-d4.
Characterization:
The identity and purity of Deacetyldiltiazem-d4 are confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm successful deuteration.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition, verifying the incorporation of four deuterium atoms.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the compound.
Application as an Internal Standard
The primary application of Deacetyldiltiazem-d4 is as an internal standard in the quantitative analysis of Diltiazem and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry as it compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the analytical method[4][5].
Experimental Protocol: Quantification of Diltiazem and Metabolites in Human Plasma
The following is a representative protocol for the use of Deacetyldiltiazem-d4 as an internal standard. This protocol is based on established methods for the analysis of Diltiazem and its metabolites[3].
1. Materials and Reagents:
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Diltiazem, Deacetyldiltiazem, and other relevant metabolite reference standards
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Deacetyldiltiazem-d4 (Internal Standard)
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Human plasma (blank)
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid
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Water (ultrapure)
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Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation:
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Spike blank human plasma with known concentrations of Diltiazem, Deacetyldiltiazem, and other metabolites to prepare calibration standards and quality control samples.
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Deacetyldiltiazem-d4 in methanol).
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Perform protein precipitation by adding 300 µL of acetonitrile.
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Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
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LC System: A high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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MRM Transitions: Monitor the specific precursor to product ion transitions for Diltiazem, Deacetyldiltiazem, other metabolites, and Deacetyldiltiazem-d4.
4. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
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Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram:
Caption: A typical workflow for bioanalytical sample analysis using an internal standard.
Metabolic Pathway of Diltiazem
Diltiazem undergoes extensive metabolism in the liver, primarily through deacetylation and N-demethylation, catalyzed by esterases and cytochrome P450 (CYP) enzymes, respectively[6]. Deacetyldiltiazem is one of the major pharmacologically active metabolites.
Signaling Pathway Diagram:
Caption: The major metabolic pathways of Diltiazem.
Conclusion
Deacetyldiltiazem-d4 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stability, high isotopic purity, and chemical identity to the analyte of interest make it the preferred internal standard for the accurate and precise quantification of Diltiazem and its metabolites. This guide provides the foundational technical information required for its effective use in a research setting.
